![molecular formula C18H18O B1251527 (R)-5-Deoxyindenestrol](/img/structure/B1251527.png)
(R)-5-Deoxyindenestrol
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Overview
Description
(R)-5-Deoxyindenestrol is an organic molecule.
Scientific Research Applications
Cancer Therapy and Resistance Mechanisms : A study by Qin et al. (2009) explored the mechanisms of resistance to 5-aza-2'-deoxycytidine in cancer cell lines, which might provide insights into the resistance mechanisms of similar compounds (Qin et al., 2009).
Peripheral Serotonin Receptor Targeting : Morelli et al. (2009) investigated the synthesis and biological characterization of novel pyrroloquinoxaline 5-HT(3) receptor ligands, which could be relevant for understanding the peripheral targeting of similar compounds (Morelli et al., 2009).
Ligand Identification in Biomedical Sciences : Rosenthal et al. (2019) discussed a receptor-guided design strategy for ligand identification, which could be applicable to the design and identification of ligands similar to "(R)-5-Deoxyindenestrol" (Rosenthal et al., 2019).
Intervertebral Disc Repair : Chujo et al. (2006) studied the effects of growth differentiation factor-5 on the intervertebral disc, which might provide insights into the regenerative applications of similar compounds (Chujo et al., 2006).
DNA Damage and Potential Biomarkers : Jaruga et al. (2012) discussed DNA damage products as potential biomarkers in human urine for atherosclerosis, which could be relevant to understanding the impact of similar compounds on DNA integrity (Jaruga et al., 2012).
Drug Discovery Perspectives : Drews (2000) provided an overview of the historical perspective of drug discovery, which could offer context for the development and application of compounds like "(R)-5-Deoxyindenestrol" (Drews, 2000).
properties
Product Name |
(R)-5-Deoxyindenestrol |
---|---|
Molecular Formula |
C18H18O |
Molecular Weight |
250.3 g/mol |
IUPAC Name |
4-[(1R)-3-ethyl-1-methyl-1H-inden-2-yl]phenol |
InChI |
InChI=1S/C18H18O/c1-3-15-17-7-5-4-6-16(17)12(2)18(15)13-8-10-14(19)11-9-13/h4-12,19H,3H2,1-2H3/t12-/m1/s1 |
InChI Key |
CFWDRXXJJXLZOZ-GFCCVEGCSA-N |
Isomeric SMILES |
CCC1=C([C@@H](C2=CC=CC=C21)C)C3=CC=C(C=C3)O |
Canonical SMILES |
CCC1=C(C(C2=CC=CC=C21)C)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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